5-Phenoxypyrimidin-2-amine
Overview
Description
5-Phenoxypyrimidin-2-amine is a chemical compound with the CAS Number: 99185-52-1. It has a molecular weight of 187.2 and its IUPAC name is 5-phenoxy-2-pyrimidinamine . It is typically stored at room temperature and is available in powder form .
Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its melting point is between 117-120 degrees Celsius . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Discovery and Characterization of A2B Adenosine Receptor Antagonists
A novel series of compounds, including derivatives of 5-phenoxypyrimidin-2-amine, have been identified as potent and selective A2B adenosine receptor antagonists. These compounds, such as 4'-(2-furyl)-N-pyridin-3-yl-4,5'-bipyrimidin-2'-amine, demonstrate high affinity and efficacy in preclinical models, suggesting potential applications in targeting the A2B adenosine receptor for therapeutic purposes (Vidal et al., 2007).
Synthesis of Analgesic and Anti-inflammatory Agents
5-Ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines, related to this compound, have been synthesized and evaluated for their analgesic and anti-inflammatory properties. Some of these compounds have shown potency surpassing standard drugs, highlighting their potential in pain management and inflammation treatment (Chhabria et al., 2007).
Antimicrobial Applications
Compounds derived from this compound, such as 5-(2-Aminothiazol-4-yl)-8-hydroxyquinoline, have been synthesized and shown to possess antimicrobial activities. These synthesized compounds have been characterized and evaluated, indicating their potential use in combating microbial infections (Abdel-Mohsen, 2003).
Study of Tubulin Polymerization Inhibitors in Cancer Therapy
A series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines, structurally related to this compound, have been designed and synthesized. These compounds show significant anticancer activity by inhibiting tubulin polymerization and inducing cell cycle arrest, suggesting their use in cancer treatment (Liu et al., 2020).
Antioxidant Activity Study
Research on phenolic derivatives like 5-aminosalicylate, structurally related to this compound, indicates their role as inhibitors of lipid peroxidation and peroxyl radical scavengers. These properties suggest their potential use in protecting against oxidative stress-related damage (Dinis et al., 1994).
Development of 5-HT1A Partial Agonists
Aminopyrimidine derivatives, including those structurally related to this compound, have been developed as novel 5-HT1A agonists. These compounds show promise in the field of neurological and psychiatric disorder treatments due to their selective agonistic properties (Dounay et al., 2009).
Safety and Hazards
The safety information for 5-Phenoxypyrimidin-2-amine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .
Mechanism of Action
Target of Action
Pyrimidine derivatives, which include 5-phenoxypyrimidin-2-amine, are known to inhibit protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It is known that pyrimidine derivatives exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . This suggests that this compound may interact with protein kinases, inhibiting their function and thus affecting cell growth and metabolism.
Biochemical Pathways
As a pyrimidine derivative, it is likely to affect pathways involving protein kinases . Protein kinases play a crucial role in cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Pharmacokinetics
Drug likeness parameters are important indicators of whether a molecule possesses suitable adme properties
Result of Action
As a pyrimidine derivative, it is known to exert its anticancer potential through different action mechanisms, including the inhibition of protein kinases . This suggests that this compound may have an effect on cell growth and metabolism.
Biochemical Analysis
Biochemical Properties
5-Phenoxypyrimidin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In some cell types, it has been observed to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, this compound can modulate the activity of transcription factors, which are proteins that regulate the transcription of specific genes. This modulation can result in altered expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. This binding often involves interactions with key amino acid residues within the enzyme’s active site, leading to a conformational change that reduces the enzyme’s catalytic efficiency. Additionally, this compound can interact with DNA and RNA, affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade under others, leading to a loss of activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including sustained inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of specific enzymes or modulation of signaling pathways. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes. Studies have identified threshold effects, where the compound’s beneficial effects are observed up to a certain dosage, beyond which toxicity becomes apparent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of various metabolites. For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed or excreted .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and activity within different tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with DNA and transcription factors, or to the cytoplasm, where it can modulate enzyme activity and signaling pathways .
Properties
IUPAC Name |
5-phenoxypyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-10-12-6-9(7-13-10)14-8-4-2-1-3-5-8/h1-7H,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQAZUPGCSAKCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CN=C(N=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99185-52-1 | |
Record name | 5-phenoxypyrimidin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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